2-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one
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Overview
Description
2-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound featuring a pyrimidine ring, a piperidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include dimethyl carbonate (DMC), DABCO, and palladium on carbon (Pd/C) for hydrogenation reactions . The reaction conditions often involve the use of ethanol as a solvent and sodium bicarbonate as a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents include hydrogen gas for reduction reactions, sodium bicarbonate for neutralization, and various organic solvents like ethanol and dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups .
Scientific Research Applications
2-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, thereby affecting various cellular processes like cell proliferation and survival . The pathways involved often include the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinases and have similar applications in cancer therapy.
Pyrimidine-based drugs: Such as imatinib, dasatinib, and nilotinib, which are used in the treatment of leukemia.
Uniqueness
2-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H25N5O3 |
---|---|
Molecular Weight |
335.40 g/mol |
IUPAC Name |
2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C16H25N5O3/c1-23-15-10-14(17-12-18-15)19-13-2-4-20(5-3-13)11-16(22)21-6-8-24-9-7-21/h10,12-13H,2-9,11H2,1H3,(H,17,18,19) |
InChI Key |
OAMAODHOIXXPAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)NC2CCN(CC2)CC(=O)N3CCOCC3 |
Origin of Product |
United States |
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